Aluminum calcium silicate

Catalog No.
S1502672
CAS No.
1327-39-5
M.F
Al2Ca2O15Si5
M. Wt
514.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum calcium silicate

CAS Number

1327-39-5

Product Name

Aluminum calcium silicate

IUPAC Name

dialuminum;dicalcium;dioxido(oxo)silane

Molecular Formula

Al2Ca2O15Si5

Molecular Weight

514.54 g/mol

InChI

InChI=1S/2Al.2Ca.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2

InChI Key

IQDXNHZDRQHKEF-UHFFFAOYSA-N

SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2]

Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2]

Description

The exact mass of the compound Aluminum calcium silicate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Aluminum calcium silicate is a compound composed of aluminum, calcium, silicon, and oxygen, with the molecular formula Al2Ca2O15Si5\text{Al}_2\text{Ca}_2\text{O}_{15}\text{Si}_5 and a molecular weight of approximately 514.54 g/mol. This compound exists in various forms, both naturally as minerals and synthetically in industrial applications. Its structure allows it to function as an adsorbent and ion exchanger, making it valuable in environmental remediation and industrial processes. The compound exhibits significant mechanical properties, which are crucial in construction materials like cement and concrete.

  • Oxidation: Reacts with oxygen to form oxides of aluminum, calcium, and silicon.
  • Reduction: Can be reduced by strong reducing agents such as aluminum metal, producing elemental silicon and aluminum oxides.
  • Substitution: Engages in ion exchange reactions where calcium or aluminum ions can be replaced by other cations like sodium or potassium.

Common Reagents and Conditions

  • Oxidation: Involves exposure to oxygen or air at elevated temperatures.
  • Reduction: Requires aluminum metal or other strong reducing agents at high temperatures.
  • Substitution: Conducted in aqueous solutions of sodium or potassium salts under ambient conditions.

Research into the biological activity of aluminum calcium silicate has highlighted its potential applications in medicine and biology. Its porous structure and biocompatibility make it a candidate for drug delivery systems. Additionally, it has been studied for its role in bone regeneration and as an additive in dental materials due to its favorable interactions with biological tissues.

Aluminum calcium silicate can be synthesized through various methods:

  • Hydrothermal Synthesis: This method involves reacting calcium oxide and silicon dioxide under high temperature and pressure conditions, often incorporating sources of aluminum such as aluminum hydroxide or aluminum nitrate. The synthesis typically occurs at temperatures below 180°C, leading to intermediate phases like calcium silicate hydrate before crystallizing into the final compound.
  • Sol-Gel Processes: This involves the transition from a sol (a colloidal solution) to a gel phase, allowing for the formation of aluminum calcium silicate at lower temperatures.
  • Industrial Production: The industrial synthesis often utilizes raw materials like bauxite, limestone, and silica processed in high-temperature furnaces. Steps include calcination to remove impurities and promote the formation of the desired compound .

Studies on the interactions of aluminum calcium silicate with other compounds have revealed its ability to form complex structures when combined with various materials. For instance, interactions with magnesium silicate hydrate systems show that aluminum ions can influence the microstructure and phase transformations within these systems. The incorporation of aluminum alters the degree of polymerization in silicate phases, demonstrating its significant role in modifying material properties .

Several compounds share similarities with aluminum calcium silicate. Below is a comparison highlighting their uniqueness:

Compound NameCompositionKey Characteristics
Calcium SilicateCaO-SiO₂Primarily used in cement; lacks aluminum content.
Calcium AluminateCaO-Al₂O₃Used in cement for strength; different structural properties.
Magnesium SilicateMgO-SiO₂Forms magnesium silicate hydrate; less reactive than aluminum calcium silicate.
Calcium Aluminosilicate HydrateC-A-S-HA binding phase in concrete; different hydration mechanisms compared to aluminum calcium silicate.

Aluminum calcium silicate is unique due to its combination of aluminum, calcium, and silicon, which allows it to participate actively in both structural support within materials like concrete and catalytic processes in

The synthesis approach significantly influences the microstructure, crystallinity, and properties of aluminum calcium silicate materials. Four principal methodologies have emerged as particularly effective for tailored synthesis of these compounds.

Hydrothermal Synthesis Protocols for Crystalline Phases

Hydrothermal synthesis represents one of the most established methods for producing crystalline aluminum-substituted calcium silicate hydrates (Al-CSH), particularly tobermorite-like structures. This approach utilizes high-temperature water under pressure to dissolve and recrystallize materials that would otherwise be insoluble under ambient conditions.

The key parameters governing hydrothermal synthesis include:

  • Temperature (typically 150-200°C)
  • Pressure (saturated steam pressure)
  • Reaction duration (ranging from hours to several days)
  • Starting material compositions
  • Molar ratios of calcium to silicon and aluminum
  • Solution:solid ratios

Research has demonstrated that the Ca/Si ratio significantly influences the formation of aluminum calcium silicate phases under hydrothermal conditions. Studies indicate that hydrothermal treatment of calcium, silicon, and aluminum sources at 175°C under saturated steam pressure effectively produces aluminum-substituted tobermorite structures. The substitution of aluminum in the calcium silicate hydrate framework occurs primarily at the bridging sites in the silicate chains, considerably altering the crystalline structure.

Experimental findings have demonstrated that the formation of tobermorite phases is promoted when the Al/(Al+Si) ratio is maintained at or below 0.03. However, higher aluminum content tends to retard tobermorite formation, which correlates with increased presence of low-polymerized and cross-linked aluminosilicate chains. Additionally, aluminum incorporation changes the morphology of tobermorite crystals from plate-like to lath-like and fibrous structures.

A typical hydrothermal synthesis protocol involves:

  • Preparation of precursor mixture with appropriate Ca/Si/Al ratios
  • Dispersion in water (typically with water:solid ratio of 10:1)
  • Transfer to pressure vessels (PTFE-lined autoclaves)
  • Heating to 150-200°C for 12-72 hours under autogenous pressure
  • Cooling, filtering, washing (often with acetone to prevent carbonation)
  • Drying at 100°C and sieving to obtain uniform particle size

Table 1: Influence of synthesis parameters on aluminum calcium silicate hydrate formation under hydrothermal conditions

ParameterRangeEffect on Al-CSH formation
Temperature150-200°CHigher temperatures promote crystallization of tobermorite phases
Duration12-72 hoursLonger duration increases crystallinity and phase purity
Ca/Si ratio0.8-1.2Ca/Si ≈ 1.0 optimal for tobermorite formation
Al/(Al+Si)0.01-0.20Al/(Al+Si) ≤ 0.03 promotes tobermorite; higher ratios form additional phases
Solution:solid5:1-10:1Higher ratios improve mass transfer and crystal growth
pH>12Alkaline conditions facilitate dissolution of silica and alumina sources

X-ray diffraction (XRD) analysis of hydrothermally synthesized products reveals that aluminum substitution typically occurs at tetrahedral sites within the silicate structure. Nuclear magnetic resonance (NMR) studies have shown that approximately 25% of aluminosilicate chains in the C-S-H structure are linked through Si-O-Al configurations, and this proportion remains relatively consistent regardless of aluminum content.

When calcium-rich slag is used as a precursor, the formation of calcium silicate hydroxide hydrate phases has been observed as precursors to tobermorite. Research suggests that increasing the synthesis temperature to around 260°C could promote the formation of tobermorite over these intermediate phases.

Sol-Gel Processing Techniques for Amorphous Structures

Sol-gel processing offers exceptional control over composition, microstructure, and textural properties of aluminum calcium silicate materials. This wet chemical technique allows for the synthesis of materials at significantly lower temperatures compared to traditional solid-state methods.

The sol-gel technique involves successive hydrolysis and polycondensation of alkoxide precursors, typically tetraethoxysilane (TEOS), to develop colloidal particles (sol) that subsequently convert into a network (gel) with intrinsic nanoporosity. This approach yields materials with improved textural properties and enhanced functionality for various applications, including biomedical uses.

A typical protocol for sol-gel synthesis of aluminum calcium silicates includes:

  • Hydrolysis of silicon alkoxide precursor (TEOS) in acidic medium
  • Addition of calcium salt (typically calcium nitrate)
  • Addition of aluminum source (aluminum nitrate)
  • Gelation and aging
  • Drying
  • Heat treatment for crystallization (if crystalline phases are desired)

Research has demonstrated the efficacy of sol-gel synthesis for obtaining bioactive endodontic cements with high content of the hydraulic compound tricalcium silicate in its triclinic polymorph. Critical variables in sol-gel processing include:

  • Silicon reagent hydrolysis time
  • Mixing order of reagents
  • Selection of calcium salt and acid reactive sources
  • Molar ratios of components
  • Post-synthesis treatments

Studies have shown that the TEOS hydrolysis time is a critical parameter in achieving amorphous sol-gel precursors. Variations as small as 5 minutes (from 30 to 35 minutes) in nitric acid-catalyzed TEOS hydrolysis significantly influence calcium nitrate salt mixing and dissolution.

The sol-gel method has proven particularly effective for synthesizing doped calcium silicate bioceramics. Research has demonstrated that calcium silicate doped with zinc and magnesium (with Ca/Zn molar ratios of 6.7:1 and 4.5:1) can be successfully synthesized using this approach. These materials exhibit significantly reduced setting times compared to commercial white mineral trioxide aggregate (WMTA) cements:

Table 2: Setting times of sol-gel synthesized calcium silicate materials

MaterialSetting time (min)Comparison to WMTA
Undoped CS33 ± 1.6364% reduction
DCS1 (Ca/Zn = 6.7:1)28 ± 1.6369% reduction
DCS2 (Ca/Zn = 4.5:1)41.75 ± 2.8754% reduction
WMTA (control)91 ± 3.16

A novel post-synthesis treatment using ethanol has been shown to further improve the properties of sol-gel synthesized materials. This treatment results in finer particle size distribution and increased calcium carbonate content, which enhances setting time and bioactive response. The reduction in particle size occurs primarily by eliminating particles above 10 μm, while maintaining the bimodal distribution with maxima at 0.3-0.4 μm and 5-7 μm.

FT-IR analysis confirms the formation of additional calcite following ethanol post-treatment, as evidenced by the appearance of characteristic vibrational modes at 874 and 713 cm⁻¹. This increased calcite content comes at the expense of calcium oxide phases, as indicated by decreased intensity of their corresponding diffraction peaks.

Solid-State Reaction Mechanisms Under High-Temperature Conditions

Solid-state reaction methods involve the direct reaction of solid precursors at elevated temperatures to produce aluminum calcium silicate compounds. These approaches typically require higher temperatures than hydrothermal or sol-gel methods but can yield highly crystalline products with controlled stoichiometry.

The solid-state synthesis process generally involves:

  • Selection and preparation of precursor materials (oxides, carbonates, or natural minerals)
  • Intimate mixing and homogenization
  • Calcination at high temperatures (typically 800-1400°C)
  • Cooling and grinding
  • Optional post-treatment

A key advantage of solid-state methods is the ability to produce anhydrous aluminum calcium silicate phases that are difficult to synthesize through wet chemical routes. Research has demonstrated that amorphous aluminosilicate and calcium-aluminosilicate powders can be synthesized via organic steric entrapment routes using polymeric carriers such as polyvinyl alcohol (PVA) and polyethylene glycol (PEG).

Comparative studies have shown that PEG is superior to PVA for synthesis of calcium-aluminosilicate powders, producing more controllable products that generate less fine ash during calcination. The stoichiometry in these syntheses is designed to achieve specific elemental ratios while ensuring that the number of metal cations (Mx+) in solution significantly exceeds what the polymer carrier can chemically bind through its OH groups.

Solid-state reactions typically require careful control of:

  • Heating rates
  • Maximum temperature
  • Dwell time
  • Atmosphere
  • Cooling rate

During powder synthesis, increased calcium content promotes the formation of greater amounts of depolymerized calcium silicate phases (containing Q¹, Q² and Q³ silicate units). The aluminum environments in the resulting materials are typically a mixture of 4-, 5- and 6-coordinated structures, while silicon remains tetrahedral but shows a broad range of connectivity states.

Table 3: Effect of synthesis temperature on phase formation in solid-state reactions

Temperature (°C)Predominant phasesStructural characteristics
800-900Amorphous aluminosilicatesMixture of Al coordination environments
1000-1100Partially crystalline phasesInitial formation of gehlenite (Ca₂Al₂SiO₇)
1200-1300Anorthite (CaAl₂Si₂O₈)Increased crystallinity, defined tetrahedral framework
1400+Tricalcium silicate (C₃S) with Al substitutionHigh crystallinity, defined phases

The formation of aluminum calcium silicate compounds through solid-state reactions from pre-synthesized mullite has been extensively studied. These reactions typically involve the transition of calcium aluminate and calcium silicate phases at high temperatures. The resulting materials often find applications in refractory ceramics, cement production, and as precursors for further synthesis routes.

Alkaline Activation Strategies for Geopolymer Formation

Alkaline activation represents a promising approach for synthesizing aluminum calcium silicate-based geopolymers from various precursors including natural minerals, industrial by-products, and synthetic glasses. This methodology has gained significant attention due to its lower energy requirements and potential for utilizing waste materials.

The alkaline activation process typically involves:

  • Selection of aluminosilicate or calcium aluminosilicate source
  • Preparation of alkaline activator (typically NaOH or KOH solutions)
  • Mixing of precursor and activator
  • Curing under controlled temperature conditions
  • Optional post-curing treatments

Alkaline activation of aluminosilicates occurs through a mechanism involving hydrolysis in alkaline media, followed by polycondensation to form three-dimensional polymeric structures. The chemistry and properties of the reaction products are significantly influenced by both the aluminosilicate raw material and the alkaline activator used.

Research has demonstrated that alkali activation of synthetic aluminosilicate glass with basalt-like compositions forms sodium aluminosilicate hydrate (N-A-S-H) intermixed with calcium aluminosilicate hydrate (C-A-S-H) gel. In contrast, alkali activation of granulated blast furnace slag (GBFS) results predominantly in C-A-S-H gel formation.

The reaction progression during alkaline activation can be monitored through calorimetric analysis. Typical reaction patterns include:

  • Initial exothermic peak: Wetting and dissolution of aluminosilicates through OH⁻ attack on Si-O and Al-O bonds
  • Second exothermic peak: Continuous dissolution and formation of silicate and aluminate oligomers
  • Third exothermic peak: Polymerization reactions forming N-A-S-H gel (not typically observed with GBFS)

Table 4: Hydration products formed during alkaline activation of different precursors

Precursor materialAlkaline activatorMain reaction productSecondary phases
MetakaolinNaOHN-A-S-H gelMinor zeolitic phases
GBFSNaOHC-A-S-H gelHydrotalcite, C₄AH₁₃
Synthetic basaltic glassNaOHN-A-S-H + C-A-S-HZeolitic phases
Fly ashNaOHN-A-S-HMinor C-A-S-H, zeolites
Blended precursorsNaOHCoexisting N-A-S-H and C-A-S-HVarious minor phases

The Ca/Si ratio, Al/Si ratio, and Mg/Si ratio significantly influence the structure, carbonation products, and carbonation resistance of the resulting calcium silicate hydrate (C-S-H) and its aluminum-substituted variants. Studies have shown that the mean chain length of silicate chains in C-S-H increases as the Ca/Si ratio decreases. Additionally, aluminum uptake in C-S-H increases the content of bridging silicate tetrahedron (Q²) sites.

The mechanism of alkali-activated metakaolin (geopolymers) involves polycondensation reactions of geopolymeric precursors (aluminum silicate oxide) with alkali polysialates, forming polymeric Si-O-Al bonds. The products of this activation with NaOH in the presence of sodium silicate solutions include Na-ASH gel with good mechanical properties.

When calcium is present in the system, it can lead to the precipitation of calcium aluminosilicate hydrate (C-A-S-H), which acts as nucleation sites and promotes the quick formation of geopolymer gel. The formation of Ca(OH)₂ during the reaction can potentially work as a nucleation site for geopolymer formation. Additionally, C-A-S-H formation consumes water and consequently increases the alkalinity of the system, further encouraging the dissolution of aluminosilicate particles and raising the rate of polycondensation.

Aluminum-Induced Dreierketten Chain Formation in Silicate Networks

Aluminum incorporation fundamentally alters silicate network topology through preferential occupation of bridging tetrahedral sites. First-principles calculations reveal that Al³⁰ substitutes for silicon in dreierketten-type chains only when following the m = 3n-1 stability rule (n = 1,2,3...), creating periodic vacancies that accommodate calcium ions [2]. This substitution pattern generates extended aluminosilicate chains with enhanced mechanical stability compared to pure silicate analogs, as evidenced by 57.1% increases in Young's modulus under tensile loading [1].

Molecular dynamics simulations demonstrate that aluminum-induced chain bridging occurs through two distinct mechanisms:

  • Intra-layer connectivity: Al-O-Si linkages between adjacent silicate tetrahedra
  • Inter-layer cross-linking: Ca-O-Al bridges connecting calcium aluminosilicate sheets

These dual bridging modes create three-dimensional networks that restrict layer sliding, explaining the observed 100.4% enhancement in tensile strength [1]. The cross-linking density follows a nonlinear relationship with aluminum content, peaking at ≈8% Al substitution before phase separation occurs [1] [2].

Interlayer Space Modulation Through Cation Substitution

Cation exchange processes in aluminum calcium silicate systems exhibit strong size-charge coupling effects:

Cation PairIonic Radius (Å)ChargeΔ Interlayer Spacing (%)
Ca²⁺ → Al³⁺1.14 → 0.68+1-15.2 ± 1.8 [1]
Si⁴⁺ → Al³⁺0.42 → 0.68-1+3.4 ± 0.5 [2]

Aluminum-for-calcium substitution induces compressive strain fields that reduce interlayer spacing by 12-18%, as confirmed by X-ray diffraction analysis of synthetic tobermorite analogs [1]. This substitution simultaneously decreases interlayer water content from 35.9% to 20.8% through two mechanisms [4]:

  • Reduced interlayer volume limits water molecule accommodation
  • Strengthened Ca-O-Al bonds (≈15% higher dissociation energy vs Ca-O-Si) inhibit water penetration

Conversely, aluminum-for-silicon substitution marginally increases interlayer spacing while creating permanent negative charges that enhance cation exchange capacity [2]. The competing effects of these substitution pathways enable precise control over interlayer dimensions through careful stoichiometric design.

Role of Ca/Si Ratio in Tetrahedral Sheet Polymerization

The calcium-to-silicon ratio governs silicate network connectivity through three distinct regimes:

1. Low Ca/Si (0.8-1.0):

  • Promotes dimeric silicate formation (Q² species dominance)
  • Enables aluminum-induced cross-linking between tetrahedral sheets
  • Yields 35.9% CSH content with 28.5% free water [4]

2. Intermediate Ca/Si (1.0-1.5):

  • Stabilizes dreierketten chain structures through calcium bridging
  • Maximizes cross-link density (peak at Ca/Si=1.2)
  • Achieves 57.1% modulus enhancement [1]

3. High Ca/Si (>1.5):

  • Induces silicate depolymerization (Q¹ species formation)
  • Favors portlandite precipitation over CSH formation
  • Reduces mechanical strength by 40-60% [4]

Hydration kinetics analysis reveals that Ca/Si ratios below 1.0 delay reaction onset by 62 hours but ultimately produce more stable networks through slow silicate dimer aggregation [4] [5]. Elevated temperatures (50°C) accelerate polymerization rates by 300% while maintaining final network topology [4].

Phase Transition Dynamics During Hydration-Dehydration Cycles

Aluminum calcium silicate systems exhibit complex phase behavior under cyclic hydration conditions:

Hydration Stage:

  • Initial formation of amorphous spheroids (50-60 nm diameter)
  • Nucleation of C₄S₄H₂ building blocks through silicate dimer aggregation [5]
  • Progressive crystallization into lamellar structures over 14 days [4]

Dehydration Stage:

  • 28.5-45.2% free water removal below 105°C
  • 20.8-35.9% CSH-bound water loss at 105-350°C
  • <1.12% portlandite decomposition above 350°C [4]

Multiple hydration-dehydration cycles induce structural reorganization through:

  • Interlayer collapse (18% spacing reduction after 5 cycles)
  • Cross-link density increase (57% modulus enhancement)
  • Pore size redistribution (mesopore → micropore transition)

In situ XRD analysis shows that aluminum-stabilized structures withstand 3× more hydration cycles before phase separation compared to pure calcium silicate hydrates [1]. The activation energy for dehydration decreases from 45 kJ/mol to 32 kJ/mol with aluminum incorporation, indicating stabilized intermediate states [4].

Physical Description

Fine white, free-flowing powde

Use Classification

Food additives
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Silicic acid, aluminum calcium salt: ACTIVE

Dates

Modify: 2024-02-18

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